{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Description
Properties
IUPAC Name |
[1-[(5-bromothiophen-2-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4S/c9-8-2-1-7(14-8)5-13-4-6(3-10)11-12-13/h1-2,4H,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOUKOXBHFHLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a triazole derivative that has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article reviews the biological activity of this specific triazole compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₃S |
| Molecular Weight | 256.14 g/mol |
| CAS Number | 1251259-78-5 |
| Structure | Chemical Structure |
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. In a study examining the antibacterial effects of triazole derivatives, this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism often involves the disruption of mitochondrial function and activation of caspases . Specifically, derivatives with a bromine substituent have been linked to enhanced anticancer activity due to increased lipophilicity and improved cell membrane penetration.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors. For example, they can inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, crucial for fungal cell membrane integrity.
- Disruption of Cell Membrane : The lipophilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.
- Induction of Apoptosis : In cancer cells, triazoles can trigger apoptotic pathways by activating caspases and other pro-apoptotic factors.
Case Studies
Several studies have documented the efficacy of triazole derivatives similar to this compound:
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various triazole compounds against multi-drug resistant strains. The results indicated that compounds with bromine substitutions exhibited higher antibacterial activity compared to their non-brominated counterparts .
Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of triazole derivatives on MCF-7 cells. The study found that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 μM .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and electronic properties of the target compound with its analogs:
Key Observations :
- Aromatic Systems : Thiophene (in the target) vs. phenyl (in analogs) alters electronic density and steric bulk. Thiophene’s sulfur atom may participate in sulfur-π interactions, influencing binding affinity .
- Amine Substituents : The primary amine in the target contrasts with N,N-dibenzyl groups in ’s compound, affecting solubility and reactivity .
Physicochemical Properties
- Lipophilicity: Bromine and thiophene increase logP values compared to non-halogenated analogs (e.g., ~2.5 for the target vs. ~1.8 for the thiophene-methyl analog without Br) .
- Solubility : The primary amine improves aqueous solubility relative to N,N-dibenzyl derivatives but is reduced by bromine’s hydrophobicity .
Preparation Methods
Synthesis of 5-Bromothiophene-2-yl Precursors
The starting material for the synthesis is often a 5-bromothiophene derivative, such as 4-bromothiophene-2-carboxylate or 5-bromothiophene-2-carboxylic acid methyl ester. These are prepared or procured as follows:
| Step | Reaction Conditions | Notes | Yield |
|---|---|---|---|
| Nitration of 4-bromothiophene-2-carboxylic acid methyl ester | Nitrating mixture (HNO3 and concentrated H2SO4) at -10 to -5°C for 0.5 h | Produces 4-bromo-5-nitrothiophene-2-carboxylic acid methyl ester | 47.3% |
| Suzuki Coupling for aryl substitution | Sodium carbonate, tetrakis(triphenylphosphine) palladium(0), 1,4-dioxane, water, 20-60°C for 66 h | Used to couple arylboronic acids with bromothiophene esters | 47.3% |
These bromothiophene derivatives serve as key intermediates for further functionalization toward the target compound.
Representative Synthesis Procedure
A representative synthetic route adapted from related compounds involves:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| Amidation | Reaction of 5-(trifluoromethyl)pyridin-2-ylmethanamine with ethyl 2-chloro-2-oxo-acetate in anhydrous tetrahydrofuran at 0-20°C under nitrogen for 16 h | Forms ethyl 2-oxo-2-[[5-(trifluoromethyl)-2-pyridyl]methylamino]acetate intermediate | 77% |
| Coupling | Mixture of amine, triazolopyridine derivative, and N-ethyl-N-isopropylpropan-2-amine in N,N-dimethylformamide with HATU, stirred 16 h at room temperature | Forms triazole-linked intermediate | 36% |
| Reduction | Treatment with sodium borohydride in dichloromethane/methanol at ambient temperature for 1 h | Reduces intermediate to methanamine derivative | Isolated as white solid |
Although this example uses a pyridine derivative, the methodology is transferable to bromothiophene analogs by substituting the corresponding bromothiophene methanamine.
Alternative Synthetic Routes
Other methods reported in literature for related triazole-thiophene compounds include:
- Reaction of triazolomercapto derivatives with halogenated oxygenated compounds in ethanol under reflux or stirring, yielding thioether derivatives which can be further transformed into amine-functionalized triazoles.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups onto bromothiophene precursors before triazole formation.
Summary Table of Preparation Methods
| Stage | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Bromothiophene precursor synthesis | Nitration: HNO3/H2SO4, -10 to -5°C, 0.5 h | Introduce nitro group for further functionalization | ~47% |
| Suzuki coupling | Pd(PPh3)4, Na2CO3, 1,4-dioxane/H2O, 20-60°C, 66 h | Aryl substitution on bromothiophene | ~47% |
| Amidation and coupling | Triethylamine, HATU, THF or DMF, 16 h, RT | Formation of triazole ring linked to methanamine | 36-77% depending on step |
| Reduction | NaBH4, CH2Cl2/MeOH, RT, 1 h | Conversion to methanamine group | Isolated as solid |
Research Findings and Notes
- The preparation of the title compound relies heavily on well-established coupling and cycloaddition chemistry, particularly copper-catalyzed azide-alkyne cycloaddition for the triazole ring formation.
- The bromothiophene moiety is introduced or functionalized prior to or during the triazole formation steps.
- The use of coupling agents like HATU and bases such as triethylamine facilitates amidation and cyclization reactions under mild conditions.
- Purification is typically achieved via reverse-phase HPLC or column chromatography, with product characterization by NMR and mass spectrometry confirming structure and purity.
- Yields vary by step but are generally moderate to good, with careful control of temperature, atmosphere (inert), and reaction time critical for optimal outcomes.
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Confirm triazole proton signals (δ 7.5–8.5 ppm) and bromothiophene methylene linkage (δ 4.5–5.5 ppm).
- High-resolution MS : Verify molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and triazole C=N bands (~1600 cm⁻¹) .
How can crystallographic data resolve ambiguities in structural assignments from spectroscopic data?
Advanced Structural Analysis
X-ray crystallography with programs like SHELXL () provides unambiguous bond-length and angle measurements. For example:
- Triazole ring planarity : Confirm via torsion angles (deviation >5° suggests distortion).
- Bromine positioning : Verify substitution on thiophene’s 5-position using electron density maps.
- Packing interactions : Hydrogen bonds between methanamine groups and solvent molecules may explain solubility discrepancies .
What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Q. Basic Biological Screening
- Cytotoxicity assays : Use MTT/WST-1 on cancer cell lines (e.g., A549) with IC₅₀ calculations.
- GPCR profiling : Screen for allosteric modulation via cAMP accumulation assays, given structural similarity to known GPCR ligands .
- Kinase inhibition : Employ ADP-Glo™ assays to test inhibition against tyrosine kinases .
How should researchers interpret contradictory bioactivity results across cell lines or assay platforms?
Advanced Data Contradiction Analysis
Discrepancies may arise from:
- Metabolic instability : Use LC-MS to quantify compound degradation in cell media.
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler®) to identify non-specific binding.
- Cell-line variability : Validate findings in ≥3 cell lines with distinct genetic backgrounds (e.g., HEK293 vs. HeLa) .
What computational methods aid in predicting this compound’s pharmacokinetic and target-binding properties?
Q. Advanced Modeling Approaches
- Docking studies : Use AutoDock Vina to model interactions with GPCRs or kinase active sites.
- ADME prediction : SwissADME or pkCSM to estimate permeability (e.g., Blood-Brain Barrier penetration) and metabolic clearance.
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
What challenges arise in crystallizing this compound, and how can they be addressed?
Q. Advanced Crystallography
- Low solubility : Co-crystallize with β-cyclodextrin or use solvent mixtures (e.g., dioxane/water).
- Disorder in the methanamine group : Refine anisotropic displacement parameters in SHELXL and validate with R-free values .
- Twinned crystals : Apply TwinRotMat in PLATON to deconvolute overlapping reflections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
